molecular formula C14H20BrNO3S B7574969 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine

1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine

Cat. No.: B7574969
M. Wt: 362.28 g/mol
InChI Key: LCQADQNDRGPRCZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-10-5-4-6-11(2)16(10)20(17,18)14-9-12(15)7-8-13(14)19-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQADQNDRGPRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base such as sodium hydrogencarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature range of 20-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2,6-Dimethylpiperidine
  • 5-Bromo-2-methoxybenzenesulfonyl fluoride

Uniqueness

1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine is unique due to the combination of the sulfonyl group with the piperidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

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